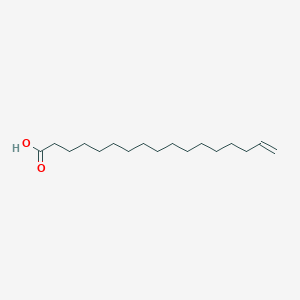

16-Heptadecenoic acid

Description

Structure

3D Structure

Properties

CAS No. |

28453-34-1 |

|---|---|

Molecular Formula |

C17H32O2 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

heptadec-16-enoic acid |

InChI |

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2H,1,3-16H2,(H,18,19) |

InChI Key |

KMWWFKLFHOTNEH-UHFFFAOYSA-N |

SMILES |

C=CCCCCCCCCCCCCCCC(=O)O |

Canonical SMILES |

C=CCCCCCCCCCCCCCCC(=O)O |

Synonyms |

methylene hexadecanoic acid methylenehexadecanoic acid |

Origin of Product |

United States |

Microbial Systems

Odd-chain fatty acids (OCFAs), including heptadecenoic acid, are found in various microorganisms. nih.gov Their presence and concentration can vary significantly depending on the species and environmental conditions.

The cellular fatty acid composition of many bacteria includes odd-chain fatty acids. For instance, significant amounts of heptadecenoic acid have been identified in several Vibrio species, such as V. alginolyticus, V. natriegens, and V. parahaemolyticus. researchgate.net In general, the major fatty acids in Vibrionaceae are hexadecenoic, hexadecanoic, and octadecenoic acids. researchgate.net However, the presence of various branched and hydroxy fatty acids, in addition to odd-chain varieties, allows for differentiation between species. researchgate.net

A study of marine and estuarine bacteria revealed that their fatty acid profiles are largely similar to nonmarine bacteria, with hexadecenoic acid being a primary component. researchgate.net The most common fatty acids found were C16, C16:1, and C18:1. researchgate.net Branched-chain fatty acids are also present in all tested species of Vibrionaceae, with concentrations ranging from less than 1% to 22%. researchgate.net

The synthesis of odd-chain fatty acids in bacteria typically starts with a propionyl-CoA primer instead of the usual acetyl-CoA, which is used for even-chain fatty acids. wikipedia.org This leads to the formation of fatty acids with an odd number of carbon atoms.

A novel branched-chain fatty acid, 16-methyl-8(Z)-heptadecenoic acid, was identified in a Micrococcus bacterium isolated from Lake Pomorie in Bulgaria. nih.gov

Fungi are also known to produce odd-chain fatty acids. For example, chytrid fungi contain a range of fatty acids, including common ones like 16:0, 16:1(n-7), 18:0, 18:1(n-9), 18:2(n-6), and 18:3(n-3), as well as several odd-chain fatty acids. nih.gov Notably, polyunsaturated C17 fatty acids have been identified in the phospholipids (B1166683) of these fungi. nih.gov

The fungus Trichoderma sp. AM076 can convert palmitoleic acid into 9,12-cis-hexadecadienoic acid (16:2ω4). dss.go.th In a study on the fungus Mortierella alpina IS-4, when grown with n-heptadecane, it produced significant amounts of C19:4 acid. fao.org Furthermore, another aquatic fungus, Saprolegnia sp. 28YTF-1, was found to accumulate odd-chain polyunsaturated fatty acids of 17 to 19 carbons when provided with odd-chain fatty acid precursors. tandfonline.com

Metabolite analysis of Trichoderma species has revealed the presence of various fatty acids. nih.govresearchgate.net For instance, GC-MS analysis of Hypocrea species (a teleomorph of Trichoderma) identified heptadecanoic acid, 16-methyl-, methyl ester as a predominant compound. nih.gov

Algae are a significant source of odd-chain fatty acids. nih.govalgaecompany.com The microalga Schizochytrium limacinum can produce odd-chain fatty acids, along with docosahexaenoic acid (DHA), when cultivated on volatile fatty acids derived from waste. mdpi.com The use of odd-chain short volatile fatty acids as a carbon source leads to a higher proportion of odd-chain fatty acids in the biomass. mdpi.com

Chlorella vulgaris has been shown to contain heptadecanoic acid (C17:0) among other fatty acids. researchgate.net The composition of fatty acids in Chlorella vulgaris can be influenced by culture conditions, such as the concentration of carbon dioxide. researchgate.net

Daphnia magna, a small planktonic crustacean that feeds on algae, has been shown to have heptadecanoic acid as a metabolite. nih.govebi.ac.ukebi.ac.uk The fatty acid profile of Daphnia magna is influenced by its diet. d-nb.infonih.gov When fed a diet deficient in certain essential lipids, such as those from some cyanobacteria, Daphnia magna shows changes in its allocation of lipids, including polyunsaturated fatty acids. d-nb.info

Odd- and branched-chain fatty acids (OBCFA) are important components of microbial membrane lipids. frontiersin.org The composition of these fatty acids in the cell membrane can reflect the microbial composition and the fermentation characteristics in environments like the rumen. frontiersin.org In rumen bacteria, OBCFAs such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) are present in the cell membrane lipids. mdpi.com

The physical and chemical properties of lipids, which are determined by their constituent fatty acids, are crucial for the function and structure of biological membranes. mdpi.com In bacterial cell membranes, saturated 16- and 18-carbon fatty acids are the most common. mdpi.com The presence of unsaturated and odd-chain fatty acids contributes to the diversity and functionality of these membranes.

Plant Systems

Distribution in Plant Tissues (e.g., seed oil, trunkwood, bark)

While less common than even-chain fatty acids, heptadecenoic acid and related C17 fatty acids are present in select plant species. Research has identified these compounds in various plant tissues, including seed oils, trunkwood, and bark.

Minor amounts, typically less than 1%, of heptadecenoic acid (C17:1) have been detected in the seed oil of the Portia tree (Thespesia populnea). The saturated form, heptadecanoic acid (also known as margaric acid), is a known constituent of the trunkwood and bark of Erythrina crista-galli. foodb.cafoodb.ca In a study of fatty acids in coniferous trees, heptadecenoic acid was found in the bark of silver fir (Abies alba), accounting for 2.548% of the fatty acids present. ncsu.edu The saturated C17 fatty acid, margarinic acid, was also identified in the heartwood of the same species. ncsu.edu While odd-chain fatty acids are not major components of most natural vegetable fats, their specific presence in certain plants is of scientific interest.

Table 1: Occurrence of Heptadecenoic Acid and Related C17 Fatty Acids in Plant Tissues

| Plant Species | Tissue | Compound Detected | Reported Concentration (% of total fatty acids) | Reference |

|---|---|---|---|---|

| Portia tree (Thespesia populnea) | Seed Oil | Heptadecenoic acid (C17:1) | < 1% | |

| Erythrina crista-galli | Trunkwood & Bark | Heptadecanoic acid (C17:0) | Not specified | foodb.cafoodb.ca |

| Silver fir (Abies alba) | Bark | Heptadecenoic acid | 2.548% | ncsu.edu |

| Silver fir (Abies alba) | Heartwood | Margarinic acid (C17:0) | 12.234% | ncsu.edu |

Animal Systems (Non-Human)

In non-human animal systems, this compound and other odd-chain fatty acids (OCFAs) are found in a diverse range of contexts, from metabolic byproducts in ruminants to chemical signals in insects and reptiles.

Ruminant products, such as milk and meat, are the primary dietary source of odd-chain fatty acids for humans. nih.govatamankimya.com These fatty acids, including pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are synthesized by the microbial flora in the rumen. nih.gov The cell membrane lipids of these rumen bacteria contain significant amounts of OCFAs, including heptadecanoic acid (C17:0) and heptadecenoic acid (C17:1). mdpi.com Consequently, the profile of OCFAs in milk and adipose tissue serves as a reliable biomarker for rumen fermentation processes and the composition of the microbial ecosystem. mdpi.comscielo.org.mx

Heptadecenoic acid and its saturated analog are consistently identified in the fatty acid profiles of various marine organisms. nih.gov An analysis of 13 seafood species from the Northeastern Mediterranean coast identified heptadecanoic acid (C17:0) in concentrations ranging from 0.67% to 2.23% of total fatty acids. researchgate.netscielo.br

A more extensive study of 34 marine fish species from the Mediterranean Sea specifically identified cis-10-heptadecenoic acid (C17:1). nih.govresearchgate.nettandfonline.com The concentration of this isomer varied among species, ranging from 0.17% to 2.01% of the total fatty acids. nih.govresearchgate.nettandfonline.com These findings establish that C17 fatty acids are a consistent, albeit minor, component of the lipid profile in a wide array of fish.

Table 2: Concentration of Heptadecenoic Acid (C17:1) in Mediterranean Marine Fish

| Fatty Acid Isomer | Number of Species Analyzed | Concentration Range (% of total fatty acids) | Reference |

|---|---|---|---|

| cis-10-Heptadecenoic acid (C17:1) | 34 | 0.17% - 2.01% | nih.govresearchgate.nettandfonline.com |

Odd-chain fatty acids are incorporated into various animal tissues. Heptadecanoic acid is found in the adipose tissue of ruminants. phytomolecules.com Animal studies support the hypothesis that OCFAs like 15:0 and 17:0 are incorporated into most, if not all, tissues. nih.gov

A comparative study analyzing fatty acid concentrations in the liver and muscle tissues of rats and mice included cis-10-heptadecenoic acid (C17:1) among the measured compounds. mdpi.com The research identified different fatty acid profiles between the two species and between the different tissue types, highlighting the complex nature of fatty acid distribution and metabolism in animal models. mdpi.com

Table 3: Comparative Levels of cis-10-Heptadecenoic Acid (C17:1) in Rat and Mouse Tissues

| Animal Model | Tissue | Compound | Observation | Reference |

|---|---|---|---|---|

| Rat | Liver & Muscle | cis-10-Heptadecenoic Acid (C17:1) | Levels measured and compared to mouse tissues. | mdpi.com |

| Mouse | Liver & Muscle | cis-10-Heptadecenoic Acid (C17:1) | Levels measured and compared to rat tissues. | mdpi.com |

Heptadecanoic acid plays a significant role as a semiochemical—a chemical involved in communication—in several animal species. wikipedia.org It is a known component of glandular secretions used for marking territory and in mating behaviors. atamankimya.comwikipedia.org

Reptiles: The precloacal gland secretions of many reptiles in the order Squamata contain heptadecanoic acid. foodb.ca It has been specifically identified in the common leopard gecko (Eublepharis macularius) and the European viper (Vipera berus), where it is used for the identification of sexual partners. foodb.caatamankimya.com

Badgers: This fatty acid is found in the subcaudal gland secretions of the European badger (Meles meles). atamankimya.comwikipedia.org These secretions are rich in fatty acids and other volatile organic compounds that encode individual-specific information about health, age, and group membership. researchgate.netwikipedia.org

Camels: The occipital (poll) gland secretions of male Bactrian camels (Camelus bactrianus) contain heptadecanoic acid. atamankimya.comwikipedia.org These secretions, which increase during the rutting season, are rich in bioactive compounds, including fatty acids, that play a role in attracting females and signaling sexual activity. wikipedia.orgmdpi.com

Heptadecanoic acid and its unsaturated derivatives exhibit dual roles in interactions with insects, acting as both an attractant and a repellent depending on the species. atamankimya.comwikipedia.org

Attractant: Heptadecanoic acid is an attractant for the khapra beetle (Trogoderma granarium) and the yellow fever mosquito (Aedes aegypti). atamankimya.comwikipedia.org In termites, a blend of fatty acids that includes (Z)-10-heptadecenoic acid functions as an aggregation pheromone, inducing individuals to stay near the pheromone source. researchgate.net

Repellent: Conversely, heptadecanoic acid acts as a repellent for the common house mosquito (Culex pipiens). atamankimya.comwikipedia.org Fatty acid mixtures have also been shown to have repellent properties against stable flies. unl.edu

Biosynthesis and Metabolic Pathways of Odd Chain Fatty Acids

De Novo Biosynthesis Mechanisms

De novo synthesis is the primary route for creating OCFAs from simple precursors. This process begins with a unique three-carbon primer and proceeds through cycles of elongation and, potentially, desaturation.

The defining step in the de novo biosynthesis of OCFAs is the use of propionyl-CoA as the initiator molecule, or primer, instead of acetyl-CoA which is used for even-chain fatty acids. wikipedia.orgwikipedia.org In microorganisms and mammals, fatty acid synthase (FAS) systems can utilize propionyl-CoA to begin the fatty acid chain. nih.govresearchgate.net The condensation of propionyl-CoA with malonyl-CoA yields a five-carbon intermediate, 3-oxovaleryl-ACP, which serves as the foundation for the subsequent elongation cycles that characterize OCFA synthesis. frontiersin.org

The availability of propionyl-CoA is a critical limiting factor for the production of OCFAs. nih.govtandfonline.com This key precursor can be generated from several metabolic routes, including the catabolism of certain amino acids (valine, isoleucine, methionine, and threonine), the beta-oxidation of existing odd-chain fatty acids, or through the fermentation of dietary fiber by gut microbiota. sketchy.comontosight.aiacs.org In engineered microbial systems, supplementing the growth medium with propionate (B1217596) or its precursors has been shown to significantly increase the yield of OCFAs. nih.govpnas.org

Once initiated with a propionyl group, the nascent fatty acid chain undergoes cyclic elongation, catalyzed by a fatty acid synthase (FAS) complex. frontiersin.org In bacteria, the Type II fatty acid synthase (FASII) system carries out these reactions. wikipedia.orgresearchgate.net Each cycle extends the acyl chain by two carbons, which are donated from malonyl-CoA. pnas.org

The process involves a repeating four-step sequence:

Condensation: The growing acyl chain is condensed with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthases (KAS).

Reduction: The resulting β-ketoacyl-ACP is reduced to β-hydroxyacyl-ACP by a reductase.

Dehydration: A dehydratase removes a water molecule to create a double bond, forming an enoyl-ACP.

Reduction: The double bond is reduced by an enoyl-ACP reductase to form a saturated acyl-ACP, now two carbons longer than before the cycle began.

This sequence repeats until a final chain length, typically 15 or 17 carbons for common OCFAs, is achieved. wikipedia.org The specific enzymes within the FAS complex, particularly the initial condensing enzyme (FabH in bacteria), exhibit substrate specificity that influences the initiation with propionyl-CoA. researchgate.netresearchgate.net

Saturated odd-chain fatty acids, such as heptadecanoic acid (C17:0), can be converted into their unsaturated counterparts through the action of desaturase enzymes. These enzymes introduce double bonds at specific positions along the fatty acid chain. mdpi.com

A notable example is the formation of cis-9-heptadecenoic acid (C17:1), a monounsaturated OCFA. mdpi.comwikipedia.org This reaction is catalyzed by Δ9-desaturase, an enzyme that removes two hydrogen atoms to create a cis double bond between carbons 9 and 10. mdpi.com The overexpression of the gene encoding Δ9-desaturase in the yeast Yarrowia lipolytica has been shown to significantly increase the production of cis-9-heptadecenoic acid. mdpi.com This specific isomer is found in trace amounts in ruminant fats and some plant oils. wikipedia.orgmedchemexpress.com

Table 1: Key Enzymes in De Novo Biosynthesis of Odd-Chain Fatty Acids This table summarizes the primary enzymes and their roles in the de novo synthesis pathway.

| Enzyme/System | Function | Pathway Step | Reference |

|---|---|---|---|

| Propionyl-CoA Carboxylase | Generates propionyl-CoA from various metabolic precursors. | Primer Formation | sketchy.comontosight.ai |

| Fatty Acid Synthase (FAS) | Catalyzes the overall elongation of the fatty acid chain. | Initiation & Elongation | nih.govfrontiersin.org |

| β-Ketoacyl-ACP Synthase (KAS) | Condenses the growing chain with malonyl-ACP. | Elongation | pnas.orgresearchgate.net |

| Δ9-Desaturase | Introduces a cis double bond at the 9th position to form C17:1 from C17:0. | Desaturation | mdpi.com |

Enzymatic Elongation Steps (e.g., Fatty Acid Synthase II)

Interconversion and Chain Modifications

Besides de novo synthesis, odd-chain fatty acids can be produced or modified through alternative pathways, including the breakdown of larger molecules and further elongation.

An alternative route for OCFA synthesis is through the α-oxidation of even-chain fatty acids. nih.gov This peroxisomal pathway involves the removal of a single carbon atom from the carboxyl end of a fatty acid. nepjol.info The process is particularly important for the breakdown of branched-chain fatty acids but also contributes to the endogenous production of OCFAs from very-long-chain even-chain fatty acids. nepjol.infomolbiolcell.org

The mechanism involves the hydroxylation of the α-carbon (C2), followed by the cleavage of the original carboxyl carbon. molbiolcell.orgnih.gov For example, an 18-carbon even-chain fatty acid can be converted into a 17-carbon odd-chain fatty acid. nepjol.info The key enzymes in this pathway are 2-hydroxyacyl-CoA lyases (HACL1 and HACL2). molbiolcell.orgnih.gov Studies have shown that HACL2 is particularly involved in the α-oxidation of 2-hydroxy fatty acids, leading to the production of odd-chain fatty acids in tissues like the brain and stomach. nih.gov This pathway can also start from 2-hydroxy hexadecanoic acid, derived from the degradation of phytosphingosine, to produce pentadecanoic acid (C15:0). nih.gov

Odd-chain fatty acids, once synthesized, can serve as substrates for further elongation to produce odd-chain very-long-chain fatty acids (VLCFAs), which have more than 22 carbons. researchgate.netnih.gov This elongation occurs in the endoplasmic reticulum and is carried out by a family of enzymes known as Elongation of Very-Long-Chain Fatty Acids (ELOVL) proteins. nih.govmdpi.com

For instance, pentadecanoic acid (C15:0) can be elongated to heptadecanoic acid (C17:0), and C17:0 can be further extended to longer odd-chain species. nih.govcambridge.org Research has identified specific ELOVL enzymes responsible for these steps. ELOVL6 has been shown to catalyze the elongation of C13:0 and C15:0 in human cells. nih.govcambridge.org These odd-chain VLCFAs are important components of certain lipids, such as sphingolipids found in brain tissue. researchgate.netnih.gov

Table 2: Research Findings on OCFA Metabolic Pathways This table presents detailed findings from studies on the modification and interconversion of odd-chain fatty acids.

| Pathway | Key Finding | Organism/System Studied | Reference |

|---|---|---|---|

| α-Oxidation | HACL2 is a key enzyme for producing odd-chain fatty acids from 2-hydroxy even-chain fatty acids in vivo. | Mouse models (Hacl2 KO mice) | nih.gov |

| α-Oxidation | α-oxidation of 2-hydroxylated straight-chain fatty acids can convert even-numbered very-long-chain fatty acids into odd-chain fatty acids. | Human peroxisomal pathways | nepjol.info |

| Chain Elongation | The ELOVL6 enzyme catalyzes the elongation of C13:0 to C15:0 and C15:0 to C17:0. | Human cells (MCF7) | nih.govcambridge.org |

| Chain Elongation | Odd-chain fatty acids C15:0 and C17:0 can be elongated to VLCFAs like tricosanoic acid (C23:0). | Human metabolic review | researchgate.netnih.gov |

α-Oxidation and Decarboxylation from Even-Chain Fatty Acids

Degradation Pathways: Beta-Oxidation Yielding Propionyl-CoA

The degradation of odd-chain fatty acids, including 16-heptadecenoic acid, primarily occurs through the process of beta-oxidation. sketchy.comatlas.org This metabolic pathway systematically breaks down the fatty acid chain into two-carbon units of acetyl-CoA. atlas.org However, the final cycle of beta-oxidation for an odd-chain fatty acid yields a three-carbon molecule, propionyl-CoA, in addition to acetyl-CoA. sketchy.comjjcollegeara.co.innih.gov

The beta-oxidation of a saturated odd-chain fatty acid like heptadecanoic acid (C17:0) involves a series of enzymatic reactions that shorten the carbon chain. atlas.org For this compound, an unsaturated odd-chain fatty acid, auxiliary enzymes are required to handle the double bond before beta-oxidation can proceed to completion. nih.govaocs.org The process begins with the activation of the fatty acid in the cytoplasm to form fatty acyl-CoA, which is then transported into the mitochondria. jjcollegeara.co.in

Within the mitochondrial matrix, the fatty acyl-CoA undergoes repeated cycles of four key reactions:

Dehydrogenation: An FAD-dependent acyl-CoA dehydrogenase creates a double bond. atlas.org

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond. atlas.orgnih.gov

Oxidation: An NAD+-dependent L-3-hydroxyacyl-CoA dehydrogenase converts the hydroxyl group to a keto group, producing NADH. atlas.orgnih.gov

Thiolysis: Thiolase cleaves the molecule, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. atlas.orgnih.gov

This cycle repeats until the final three carbons remain as propionyl-CoA. sketchy.comatlas.org This propionyl-CoA is then converted to succinyl-CoA, an intermediate of the citric acid cycle, through a series of enzymatic steps involving biotin (B1667282) (vitamin B7) and cobalamin (vitamin B12) as cofactors. sketchy.comjjcollegeara.co.in This conversion allows the carbon backbone of odd-chain fatty acids to be used for gluconeogenesis, a key difference from even-chain fatty acids which are primarily oxidized for energy. sketchy.com

Enzymes in the Conversion of Propionyl-CoA to Succinyl-CoA

| Enzyme | Reaction | Cofactor |

|---|---|---|

| Propionyl-CoA Carboxylase | Carboxylation of propionyl-CoA to methylmalonyl-CoA | Biotin (Vitamin B7) sketchy.com |

| Methylmalonyl-CoA Racemase | Converts (S)-methylmalonyl-CoA to (R)-methylmalonyl-CoA | - |

| Methylmalonyl-CoA Mutase | Rearrangement of (R)-methylmalonyl-CoA to succinyl-CoA | Cobalamin (Vitamin B12) sketchy.com |

Regulation of Biosynthesis and Metabolism

The biosynthesis and metabolism of odd-chain fatty acids like this compound are tightly regulated at multiple levels, ensuring a balance between their synthesis, degradation, and incorporation into complex lipids. This regulation involves genetic and transcriptional control of key enzymes as well as the influence of substrate availability.

Genetic and Transcriptional Control of Key Enzymes (e.g., des gene)

The genetic and transcriptional control of enzymes involved in fatty acid metabolism is crucial for maintaining cellular homeostasis. In the context of unsaturated fatty acids, desaturase enzymes, encoded by des genes, play a pivotal role. wikipedia.org These enzymes introduce double bonds into the fatty acid chain, and their expression can be regulated by various factors. For instance, in some bacteria like Bacillus subtilis, a two-component system comprising DesK (a membrane-associated kinase) and DesR (a transcriptional regulator) controls the expression of the des gene in response to temperature changes. wikipedia.org

In eukaryotes, the regulation is more complex and involves transcription factors that respond to dietary and hormonal signals. The fatty acid desaturase (FADS) gene cluster, which includes FADS1 and FADS2, is critical for the synthesis of polyunsaturated fatty acids. nih.govmdpi.com Genetic variations, or single nucleotide polymorphisms (SNPs), within these genes can influence the efficiency of fatty acid metabolism and have been associated with variations in the levels of different fatty acids in the body. nih.govmdpi.com

Furthermore, enzymes involved in the elongation of fatty acids, such as the ELOVL family of elongases, are also subject to genetic and transcriptional regulation. nih.gov The expression of these genes can determine the chain length of the resulting fatty acids. Studies have shown that the expression of genes like stearoyl-CoA desaturase 1 (SCD1), FADS2, and ELOVL family member 6 (ELOVL6) can be affected by dietary factors, such as a high-fat diet. aston.ac.uk

Substrate Availability and Pathway Flux

The biosynthesis of odd-chain fatty acids is fundamentally dependent on the availability of propionyl-CoA, which serves as the primer for the fatty acid synthase (FAS) system, in contrast to the acetyl-CoA used for even-chain fatty acids. wikipedia.orgacs.orgacs.org The intracellular concentration of propionyl-CoA directly influences the rate of odd-chain fatty acid synthesis. acs.orgacs.org

Several metabolic pathways can generate propionyl-CoA. It can be derived from the catabolism of certain amino acids (valine, isoleucine, methionine, and threonine), from the beta-oxidation of odd-chain fatty acids themselves, and from the fermentation of dietary fiber by gut microbiota, which produces propionate that can be absorbed and converted to propionyl-CoA. nih.gov

Research has shown that supplementing the growth medium of microorganisms like Schizochytrium sp. and Yarrowia lipolytica with propionate or its precursors can significantly increase the production of odd-chain fatty acids. acs.orgmdpi.com The efficiency of this conversion is a key factor, as excessive propionate can be inhibitory to cell growth. acs.org

The flow of propionyl-CoA is a critical regulatory point. It can either enter the fatty acid synthesis pathway to produce odd-chain fatty acids or be consumed by entering the tricarboxylic acid (TCA) cycle via its conversion to succinyl-CoA. acs.orgnih.gov The enzyme methylmalonyl-CoA mutase (MCM) is a key player in this diversion, and its activity can be modulated. acs.orgacs.org For example, since MCM is a vitamin B12-dependent enzyme, limiting the availability of vitamin B12 can inhibit its activity, thereby redirecting propionyl-CoA towards odd-chain fatty acid synthesis. acs.orgacs.org

Factors Influencing Odd-Chain Fatty Acid Biosynthesis

| Factor | Effect on Odd-Chain Fatty Acid Synthesis | Mechanism |

|---|---|---|

| Propionate Supplementation | Increases | Provides the precursor propionyl-CoA for the fatty acid synthase (FAS) pathway. acs.orgnih.gov |

| Vitamin B12 Limitation | Increases | Inhibits methylmalonyl-CoA mutase (MCM), reducing the consumption of propionyl-CoA by the TCA cycle. acs.orgacs.org |

| Genetic Engineering (e.g., MCM knockout) | Increases | Blocks the pathway for propionyl-CoA consumption, redirecting it to fatty acid synthesis. acs.org |

| High Acetate (B1210297) Concentration | Decreases | Drives the synthesis of even-chain fatty acids, competing with the synthesis of odd-chain fatty acids. mdpi.com |

Biological Functions and Physiological Roles in Research Models

Cellular and Subcellular Functions

While not as abundant as fatty acids like palmitic or stearic acid, 16-Heptadecenoic acid is incorporated into the structure of biological membranes. atamankimya.comlatech.edu It can be found within the complex lipid matrix of cell membranes, contributing to the composition of phospholipids (B1166683) and sphingolipids. nih.govfrontiersin.orgmdpi.com The presence of this odd-chain fatty acid can influence the physical properties of the membrane, such as its fluidity and stability. foodb.ca The unique "kink" introduced by the cis double bond in its structure can disrupt the tight packing of saturated fatty acids, thereby modulating membrane dynamics.

Research has shown that odd-chain fatty acids, including heptadecenoic acid, are components of glycosphingolipids, which are particularly abundant in brain tissue. nih.govresearchgate.net Specifically, they can be elongated to form very-long-chain fatty acids like tricosanoic acid (23:0) and pentacosanoic acid (25:0), which are integral to the structure of these complex lipids. nih.gov Furthermore, human plasma sphingomyelins have been found to contain a notable amount of these elongated odd-chain fatty acids. nih.gov The incorporation of this compound into these membrane lipids underscores its role in maintaining the structural integrity and functional properties of cellular barriers.

Heptadecenoic acid and its derivatives are emerging as important signaling molecules in both intracellular and intercellular communication. foodb.caspandidos-publications.com Free fatty acids, in general, can act as ligands for a family of G protein-coupled receptors known as free fatty acid receptors (FFARs), which are involved in a multitude of metabolic and inflammatory pathways. mdpi.comfrontiersin.orgguidetopharmacology.org While research has heavily focused on the roles of short-chain and common long-chain fatty acids in activating these receptors, the specific interactions of this compound are an area of active investigation.

Studies on non-small-cell lung cancer (NSCLC) cells have revealed that treatment with heptadecanoic acid (the saturated counterpart of this compound) can lead to the accumulation of cis-10-heptadecenoic acid within the cells. spandidos-publications.com This accumulation was associated with the suppression of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth and survival. spandidos-publications.com This finding suggests that this compound, or its metabolites, can directly influence key signaling cascades within the cell. Furthermore, cis-10-Heptadecenoic acid has been reported to inhibit the proliferation of certain cancer cell lines and prevent the production of tumor necrosis factor, a pro-inflammatory cytokine, from macrophages. caymanchem.com

The potential for this compound to act as a signaling molecule extends to its ability to influence the production of other bioactive lipids and to be a precursor for downstream signaling events. evitachem.com Its presence and metabolism can therefore have far-reaching effects on cellular communication and response to external stimuli.

Research indicates that the metabolism of odd-chain fatty acids is connected to that of other fatty acids. researchgate.net For instance, they can be elongated into very-long-chain fatty acids or be derived from them. nih.govresearchgate.net Studies have also suggested a link between the levels of odd-chain fatty acids and the metabolism of other lipids. For example, in differentiating adipocytes, there is evidence for the conversion of the even-chain hexadecanoic acid (16:0) to the odd-chain pentadecanoic acid (15:0) through a process of hydroxylation and subsequent α-oxidation. nih.govmdpi.com While the in vivo significance of this pathway is still under investigation, it highlights the interconnectedness of fatty acid metabolism. nih.gov

Furthermore, the presence of heptadecenoic acid has been associated with the modulation of lipid profiles in various research models. It is considered a metabolite involved in lipid metabolism in vivo and is capable of crossing the blood-brain barrier.

Protein S-palmitoylation is a reversible post-translational modification where a palmitoyl (B13399708) group (from palmitic acid, C16:0) is attached to a cysteine residue of a protein. frontiersin.orgportlandpress.comnih.gov This process is crucial for regulating protein trafficking, localization to membrane microdomains, stability, and protein-protein interactions. portlandpress.comscirp.org While the name implies the use of palmitate, studies have shown that other fatty acyl moieties, including monounsaturated ones like palmitoleate (B1233929) (C16:1) and oleate (B1233923) (C18:1), can also be attached to proteins. frontiersin.org

Given the structural similarity of this compound to palmitoleic acid, it is plausible that it could also be utilized in S-acylation processes, thereby influencing the function of a wide array of proteins. This modification can have profound effects on receptor signaling. For example, the palmitoylation of G protein-coupled receptors is known to be critical for their proper function and signaling. scirp.org By potentially being incorporated in place of other fatty acids, this compound could modulate the activity of these and other receptors, thereby influencing downstream signaling pathways. scirp.org The reversibility of S-acylation, controlled by depalmitoylating enzymes, adds another layer of regulatory complexity. portlandpress.comnih.gov

Role in Lipid Homeostasis and Metabolism in Biological Systems

Roles in Specific Organisms and Biological Contexts (Excluding Human Clinical Outcomes)

This compound is found in various microorganisms and plays a role in their physiology and adaptation to different environments. foodb.ca In bacteria, the composition of fatty acids in the cell membrane is critical for maintaining membrane fluidity and function, especially in response to environmental changes like temperature. mdpi.com While saturated 16- and 18-carbon fatty acids are common, unsaturated fatty acids are also prevalent. mdpi.com

Some marine microbes are known to produce odd-chain fatty acids, which are considered potential markers of microbial biomass. researchgate.net The ability of gut microbiota to utilize dietary fatty acids for growth has been demonstrated in in vitro models of the human colon. asm.org When carbohydrates and proteins are limited, certain bacterial genera, such as Alistipes and Bilophila, have been shown to increase in abundance by metabolizing fats. asm.org This suggests that this compound, if present in the diet, could be utilized by specific gut microbes, thereby influencing the composition and metabolic output of the gut microbiome.

Furthermore, studies on the oleaginous yeast Yarrowia lipolytica have shown that it can be genetically engineered to produce significant amounts of cis-9-heptadecenoic acid. mdpi.com This indicates that the biosynthetic pathways for producing this odd-chain fatty acid exist in certain microorganisms and can be optimized. mdpi.com In ruminant animals, the levels of cis-9-heptadecenoic acid in their milk have been negatively correlated with methane (B114726) production, suggesting a link between this fatty acid and the metabolic processes of the rumen microbiota. caymanchem.com

Involvement in Animal Model Physiology (Non-Human)

Heptadecenoic acid (17:1) is a minor monounsaturated fatty acid found in the fat and milk of ruminants. nih.gov Its physiological roles are a subject of ongoing research, with studies in animal models providing initial insights. The primary isomer found in ruminant-derived fats is cis-9-heptadecenoic acid, while cis-10-heptadecenoic acid is virtually absent. nih.gov

In studies involving mice, long-term feeding with diets supplemented with milk fat or heptadecanoic acid (17:0) led to an increase in odd-chain fatty acids in various tissues. nih.gov Specifically, supplementation with C17:0 resulted in elevated levels of both pentadecanoic acid (15:0) and heptadecanoic acid (17:0) in the liver, plasma phospholipids, and epididymal white adipose tissue. nih.gov This suggests that dietary intake directly influences the tissue composition of these fatty acids. However, in the context of diet-induced hepatic steatosis and insulin (B600854) resistance in mice, supplementation with heptadecanoic acid did not show a protective effect. nih.gov

Research on the metabolism of odd-chain fatty acids in mice has shown that when administered in equimolar concentrations, the appearance of labeled 17:0 in tissues was higher and its disappearance was slower compared to even-numbered fatty acids like palmitic acid (16:0) and stearic acid (18:0). nih.gov This indicates that odd-chain fatty acids such as heptadecanoic acid are less preferred for β-oxidation. nih.gov

In the context of cancer research, one study investigated the effects of heptadecanoic acid on non-small-cell lung cancer (NSCLC) cells, including a gefitinib-resistant cell line. The study found that treatment with heptadecanoic acid led to an accumulation of 10-cis-heptadecenoic acid within the cancer cells. spandidos-publications.com

Investigational Roles as Semiochemicals in Animal Behavior

Semiochemicals are chemicals that convey signals between organisms, influencing their behavior. This compound and its isomers have been investigated for their roles as semiochemicals, particularly as pheromones, in various animal species.

In the insect world, fatty acids and their derivatives are crucial components of sex pheromones. plos.org The biosynthesis of these pheromones in many moth species, such as those in the Heliothinae subfamily, starts with saturated fatty acids like palmitic acid (16:0) and stearic acid (18:0). plos.orgd-nb.info These precursors undergo desaturation and other modifications to produce the final pheromone blend. plos.org For instance, (Z)-11-hexadecenoic acid (Z11-16:acid) is a key intermediate in the production of major pheromone components in several Heliothis and Helicoverpa species. plos.orgd-nb.info While not this compound itself, this highlights the central role of C16 unsaturated fatty acids in insect communication. In the moth Heliothis virescens, topically applied fatty acids are incorporated into triacylglycerols within the pheromone gland, suggesting a role for these lipids in modulating the availability of pheromone precursors. nih.gov

In termites, a mixture of fatty acids, including (Z)-10-heptadecenoic acid, has been identified as a worker arrestant aggregation pheromone in the Formosan subterranean termite, Coptotermes formosanus. researchgate.net This blend, which also contains palmitoleic acid, palmitic acid, and stearic acid, induces workers to remain in a specific location, facilitating aggregation. researchgate.net This effect is reinforced by the presence of cholesterol and cuticular hydrocarbons. researchgate.net

In vertebrates, heptadecanoic acid (margaric acid) has been identified as a semiochemical in several species. wikipedia.org It is found in the subcaudal gland secretions of the European badger (Meles meles) and the occipital gland secretions of male Bactrian camels (Camelus bactrianus), where it is believed to play a role in mate selection. wikipedia.org Furthermore, it has been found in the precloacal gland secretions of reptiles like the common leopard gecko (Eublepharis macularius) and the European viper (Vipera berus), where it may aid in identifying sexual partners. wikipedia.org The femoral gland secretions of the lizard Sceloporus virgatus also contain a complex mixture of volatile compounds, with fatty acids, including heptadecanoic acid, being the most abundant constituents. nih.gov

Potential in Biological Processes (e.g., lipid peroxidation)

Lipid peroxidation is a process where oxidants like free radicals attack lipids, leading to cellular damage. Polyunsaturated fatty acids (PUFAs) are particularly susceptible to this process due to their multiple double bonds. nih.govnih.gov While this compound is a monounsaturated fatty acid, its involvement in lipid metabolism means it exists in a cellular environment where peroxidation occurs.

Studies have shown that the type of fatty acid supplied to liver cells can regulate the production of very-low-density lipoproteins (VLDL) and the degradation of apolipoprotein B (ApoB). nih.gov Marine ω-3 polyunsaturated fatty acids, which are highly susceptible to lipid peroxidation, have been shown to stimulate the presecretory degradation of ApoB100 by increasing the cellular content of lipid peroxidation products. nih.gov This link between lipid peroxidation and ApoB degradation is not exclusive to ω-3 fatty acids; other easily peroxidized lipids can act similarly. nih.gov

Interactive Data Tables

Table 1: Investigational Roles of Heptadecenoic Acid and Related Compounds in Animal Models Use the filter to select a specific area of investigation.

| Compound | Animal Model | Investigated Role/Finding | Citation |

| Heptadecanoic acid (17:0) | Mouse | Did not improve diet-induced hepatic steatosis or insulin resistance. | nih.gov |

| Heptadecanoic acid (17:0) | Mouse | Slower metabolic turnover compared to even-chain fatty acids. | nih.gov |

| 10-cis-Heptadecenoic acid | Human NSCLC cells (in vitro) | Accumulated in cancer cells after treatment with heptadecanoic acid. | spandidos-publications.com |

| (Z)-10-Heptadecenoic acid | Formosan subterranean termite | Component of worker arrestant aggregation pheromone. | researchgate.net |

| Heptadecanoic acid | European badger, Bactrian camel | Pheromonic role in mate selection. | wikipedia.org |

| Heptadecanoic acid | Leopard gecko, European viper | Potential role in identification of sexual partners. | wikipedia.org |

| (Z)-11-Hexadecenoic acid | Heliothine moths | Key precursor in sex pheromone biosynthesis. | plos.org |

Enzymology and Molecular Mechanisms

Characterization of Enzymes in 16-Heptadecenoic Acid Biosynthesis

The synthesis of the carbon backbone of fatty acids is a fundamental cellular process. For odd-chain fatty acids, this process begins with a different primer molecule compared to their even-chain counterparts.

The biosynthesis of odd-chain fatty acids (OCFAs) such as heptadecanoic acid (C17:0), the saturated precursor to this compound, is initiated using propionyl-CoA as a primer instead of acetyl-CoA, which is used for even-chain fatty acids. wikipedia.orgwikipedia.org The subsequent elongation of the fatty acid chain occurs through the addition of two-carbon units derived from malonyl-CoA. wikipedia.org

Acetyl-CoA Carboxylase (ACC) is the rate-limiting enzyme in fatty acid synthesis, catalyzing the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. basicmedicalkey.comlibretexts.org This reaction is a critical control point, subject to both allosteric regulation by molecules like citrate (B86180) (an activator) and palmitoyl-CoA (an inhibitor), and covalent modification through phosphorylation. wikipedia.orglibretexts.org While ACC's primary role is to produce malonyl-CoA from acetyl-CoA, this malonyl-CoA serves as the extender unit for both even and odd-chain fatty acid synthesis. wikipedia.orgcuni.cz

Malonyl-CoA:ACP Transacylase (MAT) , also known as FabD in prokaryotes, is responsible for transferring the malonyl group from malonyl-CoA to the acyl carrier protein (ACP), forming malonyl-ACP. acs.orgebi.ac.uk This step is crucial for providing the building blocks for the fatty acid synthase (FAS) complex. acs.org The MAT domain is a key component of both Type I and Type II fatty acid synthase systems and exhibits high specificity for malonyl-CoA over acetyl-CoA. acs.org In organisms like Streptomyces coelicolor, MAT participates in both fatty acid and polyketide synthesis pathways. rcsb.org

Key Enzymes in the Initial Stages of Odd-Chain Fatty Acid Biosynthesis

| Enzyme | Function | Regulation/Key Features |

|---|---|---|

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA from acetyl-CoA. basicmedicalkey.comlibretexts.org | Rate-limiting step; activated by citrate, inhibited by palmitoyl-CoA and phosphorylation. wikipedia.orglibretexts.org |

| Malonyl-CoA:ACP Transacylase (MAT) | Transfers the malonyl group from malonyl-CoA to the acyl carrier protein (ACP). acs.orgebi.ac.uk | Highly specific for malonyl-CoA; essential for providing extender units for FAS. acs.org |

Fatty acid synthesis is carried out by fatty acid synthase (FAS) complexes. In prokaryotes, plants, and the mitochondria of animals, this is accomplished by the Type II FAS (FASII) system, which consists of a series of dissociated, monofunctional enzymes. wikipedia.orgasm.org The core reactions of FASII involve a repeating four-step cycle of condensation, reduction, dehydration, and a second reduction to extend the fatty acyl chain by two carbons per cycle. researchgate.net

The synthesis of odd-chain fatty acids like heptadecanoic acid on the FASII complex starts with the condensation of propionyl-CoA (the primer) with malonyl-ACP. Subsequent elongation cycles utilize malonyl-ACP as the two-carbon donor until the C17:0 chain is formed. The final chain length is often determined by the activity of an acyl-ACP thioesterase (TE), which cleaves the completed fatty acid from the ACP. researchgate.net

The conversion of the saturated heptadecanoic acid (17:0) to this compound (17:1) requires the action of a desaturase enzyme. Desaturases are a family of enzymes that introduce double bonds into fatty acyl chains. scialert.net These enzymes are crucial for producing unsaturated fatty acids, which are vital components of cell membranes and signaling molecules. scialert.net

Further elongation of fatty acids is carried out by a family of enzymes known as Elongation of Very Long-Chain Fatty Acids (ELOVLs). libretexts.org In mammals, seven ELOVL enzymes have been identified (ELOVL1-7), each with different substrate specificities. nih.gov Research has shown that human elongases can act on odd-chain saturated fatty acids. For instance, ELOVL6 and ELOVL7 have been found to elongate pentadecanoic acid (n-15:0), and ELOVL6 can also elongate tridecanoic acid (n-13:0). nih.gov This indicates that cellular systems possess the enzymatic machinery to modify the chain length of odd-chain fatty acids.

Enzymes Involved in Modification of Odd-Chain Fatty Acids

| Enzyme Family | Function | Example Substrates/Products |

|---|---|---|

| Desaturases | Introduce double bonds into fatty acyl chains. scialert.net | Conversion of Heptadecanoic acid (17:0) to this compound (17:1). |

| Elongases (ELOVLs) | Extend the carbon chain of fatty acids. libretexts.org | ELOVL6 and ELOVL7 can elongate C15:0. nih.gov |

Fatty Acid Synthase Complexes (FASII)

Gene Expression and Regulation of Metabolic Enzymes

The expression of genes encoding fatty acid metabolic enzymes is tightly regulated to maintain lipid homeostasis. This regulation occurs at the transcriptional level, influenced by transcription factors, hormones, and dietary nutrients. mdpi.com

Key transcription factors that control the expression of lipogenic genes, such as those for ACC and FAS, include Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1c, and Carbohydrate-Response Element-Binding Protein (ChREBP). basicmedicalkey.comnih.gov For example, SREBP-1c is a major regulator of genes involved in fatty acid synthesis. nih.gov

Polyunsaturated fatty acids (PUFAs) are known to suppress the expression of lipogenic genes, in part by inhibiting the processing of SREBP-1c. mdpi.com This creates a feedback loop where the products of fatty acid metabolism can downregulate their own synthesis. In contrast, diets rich in certain PUFAs can lead to a downregulation of desaturase genes like FADS1 and FADS2, potentially affecting the endogenous synthesis of other unsaturated fatty acids. frontiersin.org

Structural Biology of Key Enzymes

The three-dimensional structures of many enzymes involved in fatty acid synthesis provide insight into their mechanisms. For example, the crystal structure of fungal FAS, a massive 2.6 MDa complex, reveals a barrel-shaped reaction chamber where the growing fatty acid chain, tethered to the flexible acyl carrier protein (ACP), is shuttled between different active sites. ethz.ch

The structure of Malonyl-CoA:ACP Transacylase (MAT) from Streptomyces coelicolor has been resolved, revealing an arginine residue that is crucial for binding the malonyl substrate. rcsb.org Structural studies also suggest that a helical flap on the enzyme forms the docking surface for the acyl carrier protein (ACP). rcsb.org Such structural information is vital for understanding substrate specificity and the catalytic process.

Receptor Interactions (e.g., G protein-coupled receptors, PPARs in non-human/cellular contexts)

Fatty acids, including odd-chain fatty acids, can act as signaling molecules by interacting with specific cellular receptors.

G protein-coupled receptors (GPCRs): Several GPCRs have been identified as receptors for free fatty acids. acs.org FFA1 (also known as GPR40) and GPR120 are activated by medium and long-chain fatty acids. acs.orgfrontiersin.org For instance, GPR40 responds to saturated and unsaturated long-chain fatty acids, including oleic acid and linoleic acid, leading to downstream signaling events like increases in intracellular calcium. frontiersin.orgnih.gov GPR120 activation by fatty acids has been linked to insulin (B600854) sensitization and anti-inflammatory responses in non-human and cellular models. frontiersin.org While specific studies on this compound are limited, its nature as a long-chain fatty acid suggests it could potentially interact with these receptors.

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are ligand-activated transcription factors that play a central role in the regulation of lipid metabolism. medicaljournals.senih.gov The three main isotypes are PPARα, PPARβ/δ, and PPARγ. PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver and heart, and it regulates the expression of genes involved in fatty acid uptake and oxidation. mdpi.com PPARγ is crucial for adipogenesis and lipid storage. pnas.org

Various fatty acids and their derivatives have been identified as natural ligands for PPARs. nih.govpnas.org For example, in bovine hepatic models, saturated fatty acids like palmitic acid (C16:0) and stearic acid (C18:0) have been shown to activate PPARs. mdpi.com The activation of PPARα by fatty acids leads to an increase in their catabolism, while activation of PPARγ promotes their storage, creating a feedback mechanism to control lipid levels. pnas.org

Analytical Methodologies for Research and Quantification of 16 Heptadecenoic Acid

The accurate identification and quantification of 16-Heptadecenoic acid in various biological samples are crucial for understanding its metabolic roles and associations with physiological and pathological states. A range of sophisticated analytical techniques are employed for this purpose, each with specific advantages for extraction, separation, and detection.

Biotechnological Production and Metabolic Engineering

Microbial Fermentation Strategies (e.g., Yarrowia lipolytica)

The oleaginous yeast Yarrowia lipolytica has emerged as a prominent microbial platform for the production of lipids and fatty acid-derived products. frontiersin.orgfrontiersin.org Naturally, Y. lipolytica produces mainly even-chain fatty acids like palmitic acid (C16:0) and oleic acid (C18:1). frontiersin.orgmdpi.com However, its well-characterized metabolism and robust genetic tools make it an ideal candidate for engineering the synthesis of unusual fatty acids, including odd-chain fatty acids (OCFAs) like 16-heptadecenoic acid. frontiersin.orgfrontiersin.orgmdpi.com

The biosynthesis of OCFAs in microorganisms is initiated by the condensation of propionyl-CoA with malonyl-CoA, forming a five-carbon precursor. frontiersin.orgmdpi.com Subsequent elongation cycles, each adding two carbons, lead to the formation of odd-chain fatty acids. frontiersin.orgmdpi.com While some microorganisms can produce negligible amounts of OCFAs naturally, significant production in yeast like Y. lipolytica typically requires the supplementation of the culture medium with propionate (B1217596), which serves as the precursor for propionyl-CoA. frontiersin.orgnih.gov

Researchers have explored various fermentation strategies to enhance OCFA production in Y. lipolytica. These strategies often involve optimizing the culture conditions, such as the carbon-to-nitrogen ratio, and the concentration of precursors like propionate and acetate (B1210297). frontiersin.orgmdpi.com For instance, cultivating engineered strains in a nitrogen-limited medium with controlled feeding of propionate has been shown to significantly boost the accumulation of OCFAs. frontiersin.org Fed-batch co-feeding strategies, where glucose and propionate are supplied during fermentation, have also proven effective in increasing the total yield of odd-chain fatty acids. nih.govd-nb.info

In one study, optimizing the concentrations of sodium propionate and sodium acetate in the culture medium of an engineered Y. lipolytica strain led to a significant increase in the C17:1 content. mdpi.com The optimal conditions were found to be 2.23 g/L of sodium propionate and 17.48 g/L of sodium acetate, resulting in a C17:1 content of 45.56% of total fatty acids after 168 hours of fermentation. mdpi.com

Genetic Engineering for Pathway Optimization and Yield Enhancement

Metabolic engineering plays a crucial role in redirecting the metabolic flux in microorganisms towards the synthesis of desired compounds like this compound. google.com Several genetic engineering strategies have been employed in Y. lipolytica to enhance OCFA production.

A key strategy involves the overexpression of genes involved in the fatty acid biosynthesis pathway. For example, overexpressing the gene for Δ9 fatty acid desaturase (OLE1) in Y. lipolytica has been shown to increase the content of OCFAs, particularly cis-9-heptadecenoic acid (C17:1). mdpi.com This enzyme is responsible for introducing the double bond in the fatty acid chain.

Another approach focuses on increasing the precursor supply for OCFA synthesis. This can be achieved by engineering pathways that can produce propionyl-CoA de novo from inexpensive carbon sources like glucose, thus eliminating the need for propionate supplementation. frontiersin.org In one study, a modular metabolic pathway containing seven genes was constructed and expressed in Y. lipolytica, enabling the de novo biosynthesis of OCFAs. frontiersin.org When this engineered pathway was introduced into a lipid-accumulating "obese" strain, the production of odd-chain fatty acids increased 7.2-fold compared to the control. frontiersin.org

Furthermore, blocking competing metabolic pathways can also enhance the yield of the target product. For instance, disrupting the methylcitrate cycle, which consumes propionyl-CoA, can increase its availability for OCFA synthesis. d-nb.info Deletion of the PHD1 gene, encoding 2-methylcitrate dehydratase, in Y. lipolytica resulted in a significant increase in the proportion of odd-chain fatty acids in the total lipids. d-nb.info

Combining these genetic modifications can lead to synergistic effects. For instance, a strain with an engineered de novo OCFA synthesis pathway combined with a high lipid accumulation background has demonstrated significantly enhanced OCFA production. frontiersin.org

Table 1: Genetic Engineering Strategies for Enhanced OCFA Production in Y. lipolytica

| Strategy | Gene/Pathway Targeted | Effect on OCFA Production | Reference |

|---|---|---|---|

| Overexpression | Δ9 fatty acid desaturase (OLE1) | Increased C17:1 content | mdpi.com |

| Pathway Construction | Modular pathway for de novo propionyl-CoA synthesis | Enabled OCFA production from glucose | frontiersin.org |

| Gene Deletion | 2-methylcitrate dehydratase (PHD1) | Increased propionyl-CoA availability for OCFA synthesis | d-nb.info |

Plant Metabolic Engineering for Odd-Chain Fatty Acid Production

While microbial systems are at the forefront of biotechnological OCFA production, research is also exploring the potential of genetically engineering plants to produce these unusual fatty acids. nih.govatamankimya.com Plant oils are a major renewable resource, and engineering oilseed crops to produce high-value fatty acids like this compound could offer a sustainable and scalable production platform. oup.comunl.edu

The fundamental principles of metabolic engineering in plants for fatty acid production are similar to those in microbes, involving the introduction and expression of genes that encode enzymes for the desired biosynthetic pathway. nih.govnih.gov To produce odd-chain fatty acids in plants, it would be necessary to introduce the enzymatic machinery for propionyl-CoA synthesis and its subsequent use as a primer for fatty acid synthesis.

Research in plant metabolic engineering has successfully demonstrated the production of other unusual fatty acids in transgenic plants, providing a proof-of-concept for this approach. nih.govfrontiersin.org For instance, the expression of specific thioesterases has been used to alter the chain length of fatty acids produced in oilseeds. frontiersin.org However, achieving high-level accumulation of non-native fatty acids in plants can be challenging. nih.gov

One of the key challenges is ensuring that the newly synthesized fatty acids are efficiently incorporated into triacylglycerols (TAGs), the main storage form of lipids in seeds. unl.edu This often requires the co-expression of specific acyltransferases that can recognize and utilize the unusual fatty acids as substrates. unl.edufrontiersin.org

While the production of this compound in transgenic plants is still in the research phase, the ongoing advancements in plant metabolic engineering and synthetic biology offer promising prospects for the future. atamankimya.comnih.gov

Sustainable Production Alternatives

The development of sustainable and economically viable production processes is a key consideration for the biotechnological production of this compound. dtu.dk A major focus is on utilizing low-cost and renewable feedstocks to reduce production costs. mdpi.com

In the context of microbial fermentation, research has explored the use of agro-industrial byproducts as carbon sources for Y. lipolytica. mdpi.com For example, crude glycerol, a byproduct of the biodiesel industry, and sugar beet molasses have been successfully used to cultivate engineered Y. lipolytica strains for OCFA production. mdpi.com In one study, using a medium containing molasses and crude glycerol, an engineered strain produced 4.63 g/L of lipids, with OCFAs constituting 58% of the total fatty acids. mdpi.com

The use of waste cooking oils is another sustainable approach being investigated for the production of valuable raw materials. polimi.it While not directly applied to this compound production yet, the principle of valorizing waste streams holds significant potential for improving the sustainability of biotechnological processes.

The continuous improvement of microbial strains through metabolic engineering, combined with the optimization of fermentation processes using sustainable feedstocks, will be crucial for the large-scale and cost-effective production of this compound and other valuable odd-chain fatty acids.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetate |

| Acetyl-CoA |

| cis-9-Heptadecenoic acid |

| Glucose |

| Glycerol |

| Malonyl-CoA |

| Oleic acid |

| Palmitic acid |

| Propionate |

| Propionyl-CoA |

| Sodium acetate |

| Sodium propionate |

Comparative and Evolutionary Biochemistry

Interspecies Variations in Fatty Acid Profiles and Metabolism

The presence and concentration of 16-heptadecenoic acid, an odd-chain monounsaturated fatty acid, exhibit considerable variation across different species, reflecting diverse metabolic pathways and dietary intakes. This fatty acid is generally found in trace amounts in many organisms, but its relative abundance can be a distinguishing feature in the fatty acid profiles of certain species.

In the marine environment, this compound is a component of the complex lipid tapestry. For instance, in the Colombian Caribbean sponge Dragmaxia undata, (Z)-16-methyl-11-heptadecenoic acid was identified in the phospholipids (B1166683) at a relative abundance of 1.1%. nih.gov The marine toads (Rhinella marina) also exhibit this fatty acid, with free-ranging females showing higher concentrations of heptadecenoic acid (17:1) compared to males. mdpi.com Furthermore, a comparative analysis of commercially important fish from the Indian and Pacific Oceans identified cis-10-heptadecenoic acid as a component of their fatty acid profiles. researchgate.net In the bivalve Callista umbonella, hexadecenoic acid (16:0) and oleic acid (18:1n-9) were the major fatty acids, with their levels fluctuating between winter and summer. jifro.ir

Microalgae, a fundamental component of aquatic food webs, also demonstrate species-specific differences in their this compound content. In certain Arctic chlamydomonadalean strains, cis-10-heptadecenoic acid methyl ester was a dominant fatty acid. e-algae.org A study of various microalgae strains identified cis-10-heptadecenoic acid as a major fatty acid. researchgate.net Analysis of the green microalga Chlorella vulgaris and other related species from the Chlorella-clade revealed the presence of 16-methyl-heptadecanoic acid, an iso-fatty acid. mdpi.com

In terrestrial ecosystems, ruminant fats are a known source of odd-chain fatty acids. researchgate.net The presence of heptadecanoic acid in vegetables like cabbage and cucumber, as well as in some vegetable oils such as canola oil, has also been reported, although typically in small amounts. nih.gov

The metabolism of fatty acids, including their hydroxylation, also shows interspecies differences. Liver microsomal fractions from various mammalian species, including rats, dogs, monkeys, hamsters, mice, gerbils, and humans, have been shown to hydroxylate saturated and unsaturated fatty acids. mdpi.com

The following table provides a summary of the observed variations in the abundance of heptadecenoic acid and related compounds in different species.

| Species/Group | Compound Name | Relative Abundance/Observation | Reference |

|---|---|---|---|

| Sponge (Dragmaxia undata) | (Z)-16-methyl-11-heptadecenoic acid | 1.1% in phospholipids | nih.gov |

| Marine Toad (Rhinella marina) | Heptadecenoic acid (17:1) | Higher concentration in free-ranging females than males | mdpi.com |

| Arctic Microalgae (Chlamydomonadalean strains) | cis-10-Heptadecenoic acid methyl ester | Dominant fatty acid in some strains | e-algae.org |

| Microalgae | cis-10-Heptadecenoic acid | Identified as a major fatty acid in several strains | researchgate.net |

| Green Microalgae (Chlorella-clade) | 16-methyl-heptadecanoic acid | Present as an iso-fatty acid | mdpi.com |

| Ruminants | Heptadecenoic acid (17:1) | Minor constituent of milk and intramuscular fat | researchgate.net |

Phylogenetic Analysis of Relevant Enzymes and Pathways

The biosynthesis of this compound and other odd-chain fatty acids involves a series of enzymatic reactions, and the evolutionary relationships of these enzymes provide insights into the conservation and divergence of these pathways across different taxa. A key group of enzymes in fatty acid metabolism are the fatty acid elongases (ELOVLs), which are responsible for the extension of the carbon chain.

Phylogenetic analysis of the fatty acid elongase family reveals a fundamental split into two subfamilies: one that acts on saturated and monounsaturated fatty acids (S/MUFA) and another that acts on polyunsaturated fatty acids (PUFA). researchgate.net Within the S/MUFA subfamily are the orthologs of vertebrate ELOVL3 and ELOVL6 genes. researchgate.net

Human ELOVL6 has been shown to be the major elongase acting on odd-chain saturated fatty acids (OCSFAs) such as n-13:0 and n-15:0, catalyzing their conversion to n-15:0 and n-17:0, respectively. cambridge.org This enzyme exhibits a high degree of conservation among vertebrates. For instance, human ELOVL6 shares over 90% amino acid sequence identity with ELOVL6 from other vertebrates, including a 98.11% identity with monkeys, 96.98% with mice, 96.60% with rats, and 93.16% with cattle. cambridge.org This high level of sequence conservation suggests a conserved metabolic function across these species. A phylogenetic tree of vertebrate ELOVL6 shows a clustering consistent with evolutionary relationships, with human ELOVL6 grouping with that of other primates. cambridge.org

The enzymes responsible for fatty acid elongation are broadly conserved among eukaryotes and can be divided into two main groups based on phylogenetic analysis: ELO genes, typically found in non-photosynthetic protists, fungi, and mammals, and KCS/FAE genes, which are more common in photosynthetic protists and plants. nii.ac.jp Fungal elongases can be categorized into four groups based on their substrate specificities: those acting on SFAs/MUFAs, Δ9-ELOs, Δ6-ELOs, and Δ5-ELOs. nih.gov

The following table summarizes the phylogenetic classification and substrate specificities of some relevant fatty acid elongases.

| Enzyme/Family | Organism/Group | Substrate Specificity/Function | Phylogenetic Group | Reference |

|---|---|---|---|---|

| ELOVL6 | Humans, Vertebrates | Elongation of odd-chain saturated fatty acids (n-13:0, n-15:0) | S/MUFA elongase subfamily | cambridge.org |

| ELOVL3 | Vertebrates | Elongation of saturated and monounsaturated fatty acids | S/MUFA elongase subfamily | researchgate.net |

| ELO genes | Non-photosynthetic protists, fungi, mammals | Fatty acid elongation | ELO group | nii.ac.jp |

| KCS/FAE genes | Photosynthetic protists, plants | Fatty acid elongation | KCS/FAE group | nii.ac.jp |

| McELO | Mucor circinelloides (fungus) | Preferentially elongates C16 to C18 fatty acids | SFA/MUFA elongase | nih.gov |

Evolutionary Significance of Odd-Chain Fatty Acids

Odd-chain fatty acids, including this compound, hold evolutionary significance primarily as biomarkers in trophic studies and in the adaptation of certain species to specific dietary niches. Their presence in an organism's tissues can provide valuable information about its diet and position in the food web. researchgate.net

In aquatic ecosystems, fatty acids are crucial for ecosystem health and are conserved throughout the food chain. fishlarvae.orgcdnsciencepub.com The fatty acid composition of organisms reflects their dietary intake, making them useful tracers of energy flow. researchgate.net For example, the presence of specific odd-chain fatty acids can indicate the consumption of certain types of bacteria or algae at the base of the food web. While often considered minor components, odd-chain fatty acids are widely distributed in nature and can be found in various common foods, including dairy, meat, fish, and some vegetables. nih.gov The use of odd-chain fatty acids like pentadecanoic acid (15:0) and heptadecanoic acid (17:0) as biomarkers for dairy fat intake has been a subject of research, although their presence in other food sources necessitates careful interpretation. nih.govnih.gov

A notable example of the evolutionary significance of specialized fatty acid metabolism comes from toothed whales (Odontoceti). These marine mammals have evolved unique lipid synthesis pathways that allow for the deposition of unusual endogenous lipids, including branched-chain fatty acids (BCFA), in their acoustic fats. biologists.com This adaptation is thought to play a role in echolocation by modifying the acoustic properties of these specialized fat bodies. biologists.com This represents a novel metabolic adaptation where these animals produce BCFA in addition to the more common straight-chain fatty acids. biologists.com

The diversity of fatty acids in primary producers, such as microalgae, can drive the adaptive evolution of consumer metabolism. researchgate.net For instance, the transition of some marine fish to freshwater environments, which have different fatty acid profiles, has been linked to evolutionary changes in the genes responsible for fatty acid synthesis. researchgate.net The variation in fatty acid composition among different food sources creates selective pressures that can shape the metabolic capabilities of consumers over evolutionary time.

The table below highlights key aspects of the evolutionary significance of odd-chain fatty acids.

| Concept | Description | Example/Context | Reference |

|---|---|---|---|

| Trophic Biomarkers | Odd-chain fatty acids in tissues reflect dietary intake and can be used to trace food web dynamics. | Used to assess the consumption of dairy, fish, and other food sources in nutritional studies. | nih.govresearchgate.netnih.gov |

| Metabolic Adaptation | Evolution of specialized pathways for the synthesis of unusual fatty acids in response to specific ecological pressures. | Toothed whales synthesize branched-chain fatty acids for their acoustic fats, likely aiding in echolocation. | biologists.com |

| Driver of Consumer Evolution | Variation in fatty acid availability in primary producers can lead to adaptive changes in the metabolic pathways of consumers. | Transition of fish from marine to freshwater environments is associated with changes in fatty acid synthesis genes. | researchgate.net |

Future Research Directions and Unexplored Areas

Elucidation of Novel Biological Functions

While some biological activities of heptadecenoic acid isomers have been identified, such as potential roles in metabolic health and antimicrobial properties, a vast landscape of their biological functions remains uncharted. nih.govresearchgate.net Future research should prioritize a deeper investigation into the specific roles of 16-heptadecenoic acid at the cellular and molecular levels. Its structural similarity to other biologically important fatty acids suggests it may participate in a variety of signaling pathways and cellular processes that are currently unknown.

Key areas for future investigation include its potential influence on membrane fluidity and the formation of lipid rafts, which could have widespread implications for cellular signaling and protein function. Research is needed to determine if this compound can be metabolized into novel bioactive signaling molecules, similar to how polyunsaturated fatty acids are converted into eicosanoids and other lipid mediators. Furthermore, its potential interactions with nuclear receptors and other transcription factors that regulate gene expression in metabolic and inflammatory pathways warrant thorough exploration. The antifungal properties attributed to certain heptadecenoic acids, which cause the release of intracellular components from sensitive fungi, suggest a mechanism of disrupting membrane integrity that could be explored for novel therapeutic applications. researchgate.net

Discovery of Undiscovered Enzymatic Pathways

The biosynthesis and metabolism of odd-chain and branched-chain fatty acids like this compound are not as well understood as those of their even-chain counterparts. While it is known that propionyl-CoA can serve as a primer for the synthesis of odd-chain fatty acids, the specific enzymes and regulatory mechanisms governing the production of this compound are largely unexplored. rsc.orgresearchgate.net

Future research should aim to identify and characterize the specific elongase and desaturase enzymes responsible for the synthesis of this compound. While ELOVLs are known to elongate fatty acid chains, their specific affinity and efficiency for odd-chain and branched-chain precursors need detailed investigation. rsc.org For instance, it is known that the metabolism of odd-chain saturated fatty acids can produce propionyl-CoA, which distinguishes them from even-chain fatty acids that yield only acetyl-CoA. rsc.org Understanding how the methyl branch at the 16th position influences its metabolism is a critical area of inquiry. It is plausible that this structural feature necessitates a unique set of metabolic enzymes or alternative pathways, such as omega-oxidation, for its degradation. The identification of these pathways could reveal new metabolic control points and potential therapeutic targets.

Development of Advanced Analytical Techniques

Accurate and sensitive detection and quantification of this compound in complex biological matrices are crucial for understanding its distribution, metabolism, and function. While gas chromatography (GC) and mass spectrometry (MS) are the primary tools for fatty acid analysis, there is room for significant improvement. cnr.itspandidos-publications.commdpi.com

The development of new analytical methods should focus on several key areas. Firstly, improving the chromatographic separation of this compound from its numerous positional and geometric isomers is essential for unambiguous identification. researchgate.net This may involve the use of multidimensional GC or novel stationary phases with higher selectivity. Secondly, enhancing the sensitivity of detection, particularly for low-abundance species in complex samples, is a priority. Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can provide detailed structural information but can be further optimized. mdpi.com The development of novel derivatization strategies could improve ionization efficiency and detection limits in both GC-MS and liquid chromatography-mass spectrometry (LC-MS). mdpi.comnih.gov Furthermore, creating certified reference materials for this compound would standardize quantification across different laboratories and studies, a critical step for validating its role as a biomarker.

| Technique | Application in Fatty Acid Analysis | Potential Advancement for this compound |

| Gas Chromatography (GC) | Separation and quantification of fatty acid methyl esters (FAMEs). cnr.it | Development of columns with higher selectivity for branched-chain isomers. |

| Mass Spectrometry (MS) | Identification based on mass-to-charge ratio and fragmentation patterns. mdpi.com | High-resolution MS for accurate mass determination and differentiation from isomers. |

| Tandem MS (MS/MS) | Detailed structural elucidation of fatty acids. mdpi.com | Optimized fragmentation methods to pinpoint methyl branch location. |

| Liquid Chromatography (LC) | Separation of non-derivatized or derivatized fatty acids. jst.go.jp | Improved stationary phases for resolving complex mixtures of fatty acid isomers. |

| Derivatization | Enhances volatility and ionization efficiency for GC-MS and LC-MS. mdpi.com | Novel reagents specific for branched-chain fatty acids to increase detection sensitivity. |

Broader Applications in Non-Human Biological Systems

The presence and function of this compound are not limited to humans. It has been identified in a variety of organisms, including bacteria, microalgae, and marine invertebrates, suggesting it may play diverse ecological roles. e-algae.orgeuropa.eu For example, it is a known component of certain microalgae like Chlorella fusca. e-algae.org Its synthesis in some microorganisms points to a potential role in their cellular physiology and adaptation to specific environments.

Future research should explore the prevalence and function of this compound across a wider range of species and ecosystems. Investigating its role in the membrane composition of extremophilic bacteria, for instance, could provide insights into microbial adaptation to harsh conditions. In marine ecosystems, where organisms are a rich source of diverse fatty acids, this compound may be involved in symbiotic relationships or serve as a dietary marker. europa.eu Its antifungal properties suggest it could be part of the chemical defense system of some organisms. researchgate.net Exploring these non-human systems could uncover novel biotechnological applications, such as the development of new antimicrobial agents or the use of specific microalgae for the sustainable production of this and other valuable fatty acids. mdpi.com

Role in Inter-Organismal Chemical Communication Beyond Known Semiochemicals

Fatty acids and their derivatives are well-established as semiochemicals, mediating interactions between organisms. While some fatty acids are known pheromones or defense compounds, the specific role of this compound in this context is largely unknown. mpg.de Its unique branched structure could confer the specificity required for a signaling molecule.

Future investigations should test the hypothesis that this compound functions as a semiochemical in various ecological contexts. This would involve collecting and analyzing volatile or secreted compounds from organisms during specific behaviors like mating, aggregation, or defense. If this compound is identified, its behavioral effects could be confirmed through electrophysiological and behavioral assays. For example, its potential as an insect pheromone or an allomone that deters predators or competitors warrants investigation. Uncovering such roles would not only advance our understanding of chemical ecology but could also lead to practical applications in areas like pest management or the modulation of microbial communities.

Q & A

Q. What analytical techniques are recommended to verify the structural integrity and purity of 16-Heptadecenoic acid in laboratory settings?

Researchers should employ nuclear magnetic resonance (NMR) spectroscopy to confirm the double-bond position and carbon chain structure, complemented by gas chromatography-mass spectrometry (GC-MS) for purity assessment. Infrared (IR) spectroscopy can further validate functional groups. Cross-referencing data with the NIST Chemistry WebBook ensures alignment with standardized physicochemical properties . Raw data should be processed rigorously, with critical uncertainties (e.g., instrumental noise) documented and large datasets relegated to appendices .

Q. How can researchers access authoritative physicochemical data for this compound?

The NIST Standard Reference Database 69 provides peer-reviewed data on melting points, solubility, and spectral profiles. Researchers should prioritize primary literature for context-specific properties (e.g., monolayer behavior) and adhere to citation standards (e.g., APA/MLA) to acknowledge sources . Avoid non-peer-reviewed platforms like due to reliability concerns .

Q. What methodologies are effective for synthesizing this compound derivatives?